molecular formula C9H8N2O2 B14842235 4-Acetyl-6-methoxypyridine-2-carbonitrile

4-Acetyl-6-methoxypyridine-2-carbonitrile

Cat. No.: B14842235
M. Wt: 176.17 g/mol
InChI Key: SFHUBCKRQAFYSY-UHFFFAOYSA-N
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Description

4-Acetyl-6-methoxypyridine-2-carbonitrile is a heterocyclic organic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of biological activities and are used in various pharmaceutical and chemical applications. This compound is characterized by the presence of an acetyl group at the 4-position, a methoxy group at the 6-position, and a carbonitrile group at the 2-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-6-methoxypyridine-2-carbonitrile can be achieved through various synthetic routes. One common method involves the condensation of chalcones with malononitrile in a basic medium. This process typically yields a variety of methoxypyridine derivatives, including this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves the use of readily available starting materials and standard organic synthesis techniques, such as condensation reactions, to produce the desired compound in good yields.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-6-methoxypyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

    Substitution: The acetyl and methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Acetyl-6-methoxypyridine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Acetyl-6-methoxypyridine-2-carbonitrile is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its potential anticancer activity may involve the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetyl-6-methoxypyridine-2-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

4-acetyl-6-methoxypyridine-2-carbonitrile

InChI

InChI=1S/C9H8N2O2/c1-6(12)7-3-8(5-10)11-9(4-7)13-2/h3-4H,1-2H3

InChI Key

SFHUBCKRQAFYSY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)OC)C#N

Origin of Product

United States

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